molecular formula C20H21N3O3 B7538379 N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide

Cat. No. B7538379
M. Wt: 351.4 g/mol
InChI Key: YVJCOXYEOSPTEB-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDPA is a heterocyclic compound that belongs to the phthalazine class of compounds.

Scientific Research Applications

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anticancer properties.

Mechanism of Action

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide's mechanism of action is not fully understood. However, it has been suggested that N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide exerts its effects by modulating the activity of various enzymes and signaling pathways in the body. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This leads to a reduction in inflammation in the body.
Biochemical and Physiological Effects:
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which is beneficial in protecting cells from oxidative damage. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has also been shown to have anti-inflammatory properties, which is beneficial in reducing inflammation in the body. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been shown to have neuroprotective effects, which is beneficial in protecting neurons from damage. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has also been shown to have anticancer properties, which is beneficial in inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been shown to have low toxicity, which is beneficial in reducing the risk of adverse effects in lab experiments. However, N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in lab experiments. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide also has limited bioavailability, which can limit its effectiveness in certain applications.

Future Directions

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has significant potential for future research. Some of the future directions for N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide research include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurodegenerative diseases, the investigation of its potential applications in the treatment of other types of cancer, and the investigation of its potential applications in the treatment of other inflammatory conditions. Further research is needed to fully understand the mechanism of action of N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide and to identify its potential applications in various fields of scientific research.
Conclusion:
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has potential applications in the treatment of neurodegenerative diseases, cancer, and other inflammatory conditions. Further research is needed to fully understand the mechanism of action of N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide and to identify its potential applications in various fields of scientific research.

Synthesis Methods

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide can be synthesized by the reaction of 2,3-dichlorophthalazine with benzylamine and propylamine in the presence of a base. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide. The purity of N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-12-22(13-15-8-4-3-5-9-15)18(24)14-23-20(26)17-11-7-6-10-16(17)19(25)21-23/h3-11H,2,12-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJCOXYEOSPTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide

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